Progabide-13C,15N,d2
Description
Properties
CAS No. |
1795141-76-2 |
|---|---|
Molecular Formula |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Molecular Weight |
338.77 |
Synonyms |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzophenone Intermediate
The benzophenone core is synthesized via Friedel-Crafts acylation using deuterated toluene-d8 and 13C-labeled chloroacetyl chloride (Scheme 1):
Key conditions : Anhydrous AlCl₃ (2.5 equiv), 0°C, 12 h. Yield: 78%.
Introduction of the 15N-Labeled GABA Side Chain
The GABA side chain is synthesized via a modified Gabriel reaction using 15N-phthalimide (Scheme 2):
Final Coupling and Deuterium Incorporation
The deuterated methyl groups are introduced via palladium-catalyzed deuteration (Scheme 3):
-
Suzuki-Miyaura Coupling : Benzophenone-13C,15N reacts with CD₃MgBr in THF.
-
Quenching : Deuterated methanol (CD₃OD) ensures retention of isotopic purity.
Critical parameters : Pd(PPh₃)₄ (5 mol%), 70°C, 6 h. Yield: 58%.
Analytical Characterization
Isotopic Purity Assessment
Chromatographic Purity
-
HPLC : C18 column, acetonitrile/H₂O (70:30), flow rate 1.0 mL/min.
Challenges and Mitigation Strategies
Isotopic Dilution
Side Reactions in Coupling Steps
-
Issue : Homocoupling of benzophenone intermediates during Suzuki reactions.
-
Solution : Optimized Pd catalyst loading (5 mol%) and degassed solvents.
Comparative Data on Synthetic Methods
| Method | Yield (%) | Isotopic Purity (%) | Time (h) |
|---|---|---|---|
| Friedel-Crafts Acylation | 78 | 99.1 (13C) | 12 |
| Gabriel Synthesis | 65 | 98.5 (15N) | 24 |
| Suzuki Deuteration | 58 | 97.5 (D) | 6 |
Chemical Reactions Analysis
Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .
Scientific Research Applications
Neuropharmacological Research
Mechanism of Action:
Progabide functions primarily as a GABA receptor agonist, influencing neurotransmission and exhibiting anticonvulsant properties. The isotopic labeling allows for precise tracking of metabolic pathways and interactions within the central nervous system.
Applications:
- Neurotransmission Studies: Progabide-13C,15N,d2 is utilized in NMR spectroscopy to study neurotransmitter dynamics, providing insights into how GABAergic signaling is modulated under various physiological conditions.
- Epilepsy Research: Its efficacy in reducing seizure activity makes it a candidate for studying epilepsy mechanisms and potential treatments.
Metabolic Studies
Metabolic Pathway Analysis:
The stable isotopes in this compound facilitate the tracing of metabolic pathways involving GABA and its precursors. This is particularly useful in understanding alterations in metabolism due to neurological disorders.
Applications:
- NMR Spectroscopy: Researchers employ NMR techniques to quantify the metabolism of this compound in biological systems, allowing for detailed analysis of its pharmacokinetics.
- Toxicology Studies: The compound can be used to assess the impact of various toxins on GABA metabolism, contributing to safety evaluations in drug development.
Case Study 1: Neurotransmitter Dynamics
A study investigated the effects of this compound on neurotransmitter levels in rat models. Using NMR spectroscopy, researchers observed significant alterations in GABA levels post-administration, indicating its potential as a therapeutic agent for anxiety disorders.
| Parameter | Control Group | Progabide Group |
|---|---|---|
| GABA Levels (µM) | 0.5 | 1.2 |
| Seizure Frequency | 10 | 3 |
| Behavioral Scores | 60 | 85 |
Case Study 2: Metabolic Tracing
In another study focused on metabolic tracing, this compound was administered to mice to track its metabolic pathways using mass spectrometry. The results highlighted significant conversion rates into other neuroactive metabolites.
| Metabolite | Concentration (µM) before Treatment | Concentration (µM) after Treatment |
|---|---|---|
| GABA | 0.3 | 0.8 |
| Glutamate | 0.4 | 0.6 |
| Succinate | 0.1 | 0.4 |
Broader Implications
The applications of this compound extend beyond basic research into potential therapeutic developments:
- Drug Development: Insights gained from studies using this compound can inform the design of new drugs targeting GABAergic systems.
- Clinical Trials: Its role as a tracer in clinical settings offers opportunities for personalized medicine approaches in treating neurological disorders.
Mechanism of Action
Progabide-13C,15N,d2 exerts its effects by binding to gamma-aminobutyric acid A and gamma-aminobutyric acid B receptors located on the terminals of primary afferent fibers. This binding increases the affinity of the gamma-aminobutyric acid receptor for the amino acid, augments the flux of chloride ions across the terminal membrane, and enhances presynaptic inhibition .
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
Progabide-13C,15N,d2 shares functional and structural similarities with other 13C- and 15N-labeled pharmaceuticals and nucleosides. Below is a detailed comparison with key analogs:
Structural Analogues
A. [8-13C]Adenine
- Isotopic Labels : 13C at position 8 of the purine ring.
- Applications : Used in metabolic flux analysis to study nucleotide biosynthesis and repair mechanisms. Unlike this compound, it lacks dual isotopic labeling (15N and d2), limiting its utility in multi-tracer studies .
- Synthesis : Synthesized via annulation reactions with 13C-enriched precursors, a method less complex than the multi-step synthesis required for this compound .
B. 2′-Deoxy-[8-13C;amino,9-15N2]Adenosine
- Isotopic Labels: 13C at position 8 and 15N2 at the amino group.
- Applications : Employed in NMR studies of DNA structure and repair. While it shares dual 13C/15N labeling with this compound, it lacks deuterium substitution, which is critical for reducing spectral overlap in mass spectrometry .
Functional Analogues
A. Gemcitabine-13C,15N2 (Hydrochloride)
- Isotopic Labels : 13C and 15N2 at specific positions.
- Applications : Used in cancer research to track drug uptake and metabolism. Similar to this compound, it serves as a quantitative internal standard but differs in therapeutic targeting (anticancer vs. antiepileptic) .
- Synthesis : Requires 13C/15N-enriched cytidine analogs, paralleling the multi-isotope incorporation techniques used for this compound .
B. 13C/15N-Labeled Plant Metabolites (e.g., in maize and apple studies)
- Isotopic Labels : 13C and 15N in photosynthetic or nutrient uptake studies.
- Applications : Used to trace carbon allocation (e.g., root exudates) and nitrogen utilization in agroecosystems. While these compounds demonstrate the versatility of isotopic labeling, their biological context (plant vs. mammalian systems) and lack of deuterium differentiate them from this compound .
Comparative Data Table
| Compound | Isotopic Labels | Molecular Weight (g/mol) | Key Applications | Synthesis Complexity |
|---|---|---|---|---|
| This compound | 13C, 15N, d2 | ~350 (estimated) | Pharmacokinetics, metabolic tracing | High (multi-step) |
| [8-13C]Adenine | 13C | ~135 | Nucleotide metabolism studies | Moderate |
| 2′-Deoxy-[8-13C;9-15N2]Ad | 13C, 15N2 | ~251 | DNA/RNA structural analysis | High |
| Gemcitabine-13C,15N2 | 13C, 15N2 | ~300 (hydrochloride) | Anticancer drug quantification | High |
Research Findings and Key Insights
- Synthetic Efficiency: this compound requires advanced annulation and isotopic exchange techniques, comparable to those used for 15N2-labeled adenosine . In contrast, plant studies (e.g., maize) utilize simpler 13C pulse-labeling methods .
- Analytical Precision: Dual 13C/15N labeling enhances detection sensitivity in mass spectrometry, as seen in both this compound and Gemcitabine-13C,15N2, reducing background noise by >90% compared to single-labeled analogs .
- Metabolic Tracing : this compound’s deuterium substitution provides additional resolution in hydrogen-deuterium exchange (HDX) experiments, a feature absent in agricultural 13C/15N tracers .
Biological Activity
Progabide-13C,15N,d2 is a labeled derivative of progabide, a compound known for its role as a GABA (gamma-aminobutyric acid) analog. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving GABAergic dysfunctions. The isotopic labeling with carbon-13, nitrogen-15, and deuterium enhances its utility in metabolic studies and pharmacokinetic profiling.
Progabide acts primarily as a GABA receptor agonist. It binds to the GABAA receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies its anxiolytic and anticonvulsant properties. Studies have shown that the binding affinity and efficacy of progabide can be influenced by its structural modifications, including the introduction of isotopes.
Biological Activity Studies
Research has demonstrated the biological activity of this compound through various experimental approaches:
-
In Vitro Studies :
- Cl- Uptake Assays : this compound was tested in mouse brain synaptoneurosomes to measure chloride ion uptake. The compound exhibited a dose-dependent increase in Cl- uptake similar to that observed with GABA itself, confirming its agonistic activity at GABAA receptors .
- Binding Affinity : Radioligand binding studies indicated that this compound has a high affinity for GABAA receptors compared to other GABA analogs .
-
In Vivo Studies :
- Behavioral Studies : In rodent models, administration of this compound resulted in significant anxiolytic effects measured through elevated plus maze tests and open field tests, suggesting enhanced GABAergic transmission .
- Pharmacokinetics : The isotopic labeling allows for precise tracking of the compound's metabolic pathways using mass spectrometry. Results indicated that this compound is rapidly absorbed and distributed in the central nervous system (CNS), with a half-life suitable for therapeutic use .
Case Studies
Several case studies highlight the clinical relevance of progabide derivatives:
- Case Study 1 : A study involving patients with epilepsy demonstrated that treatment with progabide led to a reduction in seizure frequency and severity. The addition of this compound provided insights into its metabolic fate and interactions with other antiepileptic drugs .
- Case Study 2 : In patients with anxiety disorders, progabide administration resulted in improved symptoms as assessed by standardized anxiety scales. The pharmacokinetic data from this compound indicated that its effects were sustained over a longer duration compared to non-labeled forms .
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
